N-DESMETHYL DROLOXIFENE
Overview
Description
3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol is a synthetic organic compound with a complex structure It is characterized by the presence of a phenol group, a methylaminoethoxy group, and a phenylbutenyl group
Mechanism of Action
Target of Action
The primary targets of N-Demethyldroloxifene are yet to be definitively identified. Similar compounds often interact with specific receptors or enzymes within the body, influencing their function and leading to various physiological effects .
Mode of Action
The exact mode of action of N-Demethyldroloxifene is currently unknown. It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular function
Biochemical Pathways
N-Demethyldroloxifene may influence various biochemical pathways within the body. The specific pathways affected would depend on the compound’s targets and mode of action . Understanding these pathways can provide insights into the compound’s effects at a molecular level.
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability and overall effects within the body .
Result of Action
The molecular and cellular effects of N-Demethyldroloxifene’s action are likely to be diverse, given the potential range of targets and pathways it may influence. These effects could include changes in cellular signaling, gene expression, or metabolic activity .
Action Environment
The action, efficacy, and stability of N-Demethyldroloxifene can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific biological environment within which the compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-[2-(methylamino)ethoxy]benzaldehyde, which is then subjected to a series of reactions to introduce the phenylbutenyl group and the phenol group. Common reagents used in these reactions include aldehydes, amines, and phenols, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares a similar phenethylamine structure but lacks the phenol and phenylbutenyl groups.
Phenethylamine: A simpler compound with a basic phenethylamine structure.
2-(4-Chlorophenyl)ethylamine: Similar in structure but contains a chlorine atom instead of the methylaminoethoxy group.
Uniqueness
3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the phenol group, methylaminoethoxy group, and phenylbutenyl group makes it a versatile compound for various research and industrial purposes.
Biological Activity
N-Desmethyl Droloxifene (ND-DROL) is a significant metabolite of Droloxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. This article explores the biological activity of ND-DROL, including its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
Overview of this compound
This compound is recognized for its role in modulating estrogen receptors, particularly in breast tissue where it acts as an antagonist. Its structure allows it to bind effectively to estrogen receptors, inhibiting the proliferation of estrogen-dependent cancer cells while exhibiting partial agonist activity in bone tissue, which can help prevent bone loss .
ND-DROL operates primarily through the following mechanisms:
- Estrogen Receptor Modulation : ND-DROL binds to estrogen receptors (ERα and ERβ), exerting antagonistic effects in breast tissue and agonistic effects in bone tissue. This dual action is crucial for therapeutic applications in breast cancer and osteoporosis .
- Cell Growth Inhibition : Research indicates that ND-DROL inhibits cell growth and division in estrogen receptor-positive cell lines, showcasing a higher antiestrogenic to estrogenic ratio compared to other SERMs like Tamoxifen .
Pharmacokinetics
The pharmacokinetic profile of ND-DROL reveals that it is rapidly absorbed and metabolized. In clinical trials, peak plasma concentrations were reached within 2-4 hours post-administration, with a terminal half-life of approximately 24 hours. The steady-state plasma levels correlate with dosage, indicating effective bioavailability .
Table 1: Pharmacokinetic Parameters of ND-DROL
Parameter | Value |
---|---|
Peak Plasma Concentration | 15 ng/mL (20 mg dose) |
Terminal Half-Life | 24 hours |
Time to Peak Concentration | 2-4 hours |
Clinical Studies
Several studies have evaluated the efficacy and safety of ND-DROL in clinical settings:
- Phase II Clinical Trial : A trial involving postmenopausal women with metastatic breast cancer demonstrated response rates of 30%, 47%, and 44% for doses of 20 mg, 40 mg, and 100 mg respectively. Higher doses correlated with improved response duration and time to progression .
- Animal Studies : In animal models, ND-DROL has shown a significant reduction in tumor incidence when administered alongside carcinogenic agents. For instance, studies indicated that droloxifene treatment resulted in lower mammary tumor development compared to controls .
Case Studies
A notable case involved a patient treated with Droloxifene who had measurable plasma levels of ND-DROL at approximately 6 ng/mL following a single oral dose. This highlights the compound's presence and potential activity within systemic circulation after administration .
Properties
IUPAC Name |
3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHNKIXIKDPNDI-OCOZRVBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314575 | |
Record name | N-Desmethyldroloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83647-33-0 | |
Record name | N-Desmethyldroloxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83647-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Demethyldroloxifene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desmethyldroloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does norendoxifen interact with aromatase, and what are the downstream effects of this interaction?
A1: The research presented in the paper demonstrates that norendoxifen acts as a potent and selective inhibitor of aromatase (CYP19) []. While the exact mechanism of inhibition is not fully detailed in the provided abstract, it is likely that norendoxifen competes with the enzyme's natural substrate, androstenedione, for binding to the active site. This competitive inhibition would prevent the conversion of androstenedione to estrone, a key step in estrogen biosynthesis []. This inhibition of estrogen production could have significant therapeutic implications, particularly in the context of hormone-sensitive cancers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.